2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H21FN4O2S and its molecular weight is 472.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These enzymes play crucial roles in cellular processes such as cell growth, survival, and differentiation .
Mode of Action
The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting these enzymes, the compound disrupts their normal function, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of PI3K and HDAC affects multiple biochemical pathways. PI3K is a key player in the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . On the other hand, HDACs are involved in the regulation of gene expression through the modification of histones . The inhibition of these enzymes can lead to changes in these pathways, potentially leading to cell death or reduced cell proliferation .
Pharmacokinetics
These properties can impact the bioavailability of the compound and its ability to reach its targets .
Result of Action
The inhibition of PI3K and HDAC by this compound can lead to multiple cellular effects. These include changes in cell growth and survival, as well as alterations in gene expression . In particular, the compound has been shown to have potent antiproliferative activities against certain cancer cell lines .
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S/c1-16-11-12-18(14-20(16)27)28-23(32)15-34-26-30-21-10-6-5-9-19(21)24-29-22(25(33)31(24)26)13-17-7-3-2-4-8-17/h2-12,14,22H,13,15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGOEBZGQQZYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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